molecular formula C20H24N6O3 B2547459 N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 1396810-37-9

N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

Cat. No.: B2547459
CAS No.: 1396810-37-9
M. Wt: 396.451
InChI Key: NVPSXPMGFZDAHY-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
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Scientific Research Applications

Metabolic Profiling and Disposition

Research on related compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, reveals the process of metabolic profiling and disposition in humans. For instance, a study detailed the disposition and metabolism of [14C]SB-649868 in humans, highlighting the pathways through which the drug is metabolized and eliminated from the body, mainly via feces, with a notable presence of metabolites indicating extensive hepatic metabolism (Renzulli et al., 2011). This kind of study is crucial for understanding the pharmacokinetics of new therapeutic agents, including those with complex chemical structures similar to the compound .

Pharmacokinetics in Clinical Development

Another area of research application involves studying the pharmacokinetics of novel compounds during clinical development. For example, venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, underwent extensive characterization to understand its absorption, metabolism, and excretion in humans. Such studies reveal that venetoclax is primarily cleared by hepatic metabolism, with feces being the major elimination route. The work highlights the importance of understanding the metabolic pathways and disposition of novel therapeutic agents for the treatment of hematologic malignancies (Liu et al., 2017).

Drug Development and Receptor Occupancy Studies

Receptor occupancy studies are pivotal in drug development, especially for compounds designed to target specific receptors in the brain. Research on 5-Hydroxytryptamine1A (5-HT(1A)) receptor occupancy by novel antagonists, for example, helps in understanding the dose-response relationship and the therapeutic potential of new drugs. Such studies involve the use of positron emission tomography (PET) to assess the extent of receptor occupancy in the human brain, thereby guiding dose selection in clinical trials for conditions like anxiety and mood disorders (Rabiner et al., 2002).

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-12-17(13(2)28-24-12)10-22-19(27)16-5-4-8-26(11-16)18-7-6-15(9-21-18)20-23-14(3)25-29-20/h6-7,9,16H,4-5,8,10-11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPSXPMGFZDAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.